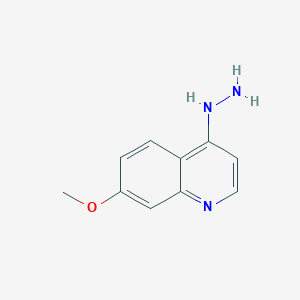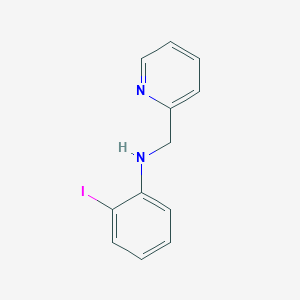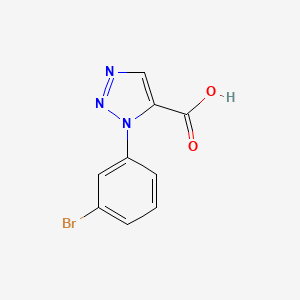
4-Hydrazinyl-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydrazinyl-7-methoxyquinoline is an organic compound with the molecular formula C({10})H({11})N(_{3})O It belongs to the quinoline family, characterized by a fused benzene and pyridine ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-7-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis often begins with 7-methoxyquinoline.
Nitration: The 7-methoxyquinoline undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Hydrazination: The amino group is converted to a hydrazinyl group through reaction with hydrazine hydrate under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline derivatives with altered electronic properties.
Reduction: The compound can be reduced to form various hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted quinolines depending on the reagents used.
科学的研究の応用
4-Hydrazinyl-7-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Hydrazinyl-7-methoxyquinoline involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins.
Pathways Involved: The compound can inhibit enzyme activity, intercalate into DNA, and disrupt protein function, leading to its biological effects.
類似化合物との比較
- 4-Amino-7-methoxyquinoline
- 4-Hydroxy-7-methoxyquinoline
- 4-Bromo-7-methoxyquinoline
Comparison:
- 4-Amino-7-methoxyquinoline: Similar structure but with an amino group instead of a hydrazinyl group, leading to different reactivity and applications.
- 4-Hydroxy-7-methoxyquinoline: Contains a hydroxy group, which affects its solubility and chemical behavior.
- 4-Bromo-7-methoxyquinoline: The presence of a bromine atom introduces different electronic effects and reactivity patterns.
4-Hydrazinyl-7-methoxyquinoline stands out due to its unique hydrazinyl group, which provides distinct chemical properties and potential for diverse applications in research and industry.
特性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
(7-methoxyquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H11N3O/c1-14-7-2-3-8-9(13-11)4-5-12-10(8)6-7/h2-6H,11H2,1H3,(H,12,13) |
InChIキー |
LLXYJDBRHQVLTC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)



![N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B12127293.png)

![1H-Indene-1,3(2H)-dione, 2-[(2-chlorophenyl)methylene]-](/img/structure/B12127300.png)

![N-[2-(4-methylphenyl)-1-morpholin-4-yl-2-oxoethyl]furan-2-carboxamide](/img/structure/B12127313.png)
![2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12127328.png)

